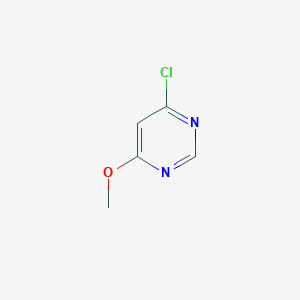

4-Chloro-6-methoxypyrimidine

Description

The exact mass of the compound 4-Chloro-6-methoxypyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-6-methoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-methoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJGSQVYUGQOAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359980 | |

| Record name | 4-Chloro-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26452-81-3 | |

| Record name | 4-Chloro-6-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26452-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 4-Chloro-6-methoxypyrimidine: A Cornerstone Intermediate in Modern Synthesis

Foreword: The Unassuming Power of a Substituted Pyrimidine

In the intricate landscape of pharmaceutical and agrochemical research, the pyrimidine scaffold stands as a testament to nature's efficiency and a cornerstone for synthetic innovation.[1][2] Among the vast family of pyrimidine derivatives, 4-Chloro-6-methoxypyrimidine (CAS Number: 26452-81-3 ) emerges as a particularly versatile and strategic building block.[3][4][5][6][7] Its value lies not in its own biological activity, but in the latent potential held within its unassuming structure. The differential reactivity of its chloro and methoxy substituents provides chemists with a powerful tool for regioselective modifications, enabling the construction of complex molecular architectures with remarkable precision.[1] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of 4-Chloro-6-methoxypyrimidine, from its fundamental properties to its application in cutting-edge synthesis.

Core Physicochemical & Structural Characteristics

4-Chloro-6-methoxypyrimidine is a white crystalline solid or powder at room temperature.[3] Its structural simplicity belies its synthetic utility, offering two distinct points for chemical modification.

| Property | Value | Source(s) |

| CAS Number | 26452-81-3 | [3][4][5][6] |

| Molecular Formula | C5H5ClN2O | [3][4][6][7] |

| Molecular Weight | 144.56 g/mol | [3][4][6] |

| Melting Point | 34.5-35.0 °C | [3] |

| Boiling Point | 80 °C at 18 mmHg | [3] |

| Density | ~1.292 g/cm³ (Predicted) | [3] |

| Appearance | White crystal or crystalline powder | [3] |

| Solubility | Soluble in organic solvents like ethanol, ether, and dimethylformamide. | [3] |

| MDL Number | MFCD06200211 | [4][7][8] |

| Synonyms | 6-Chloro-4-pyrimidinyl methyl ether; Pyrimidine, 4-chloro-6-methoxy- | [4] |

Synthesis & Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of 4-Chloro-6-methoxypyrimidine stems from the distinct electrophilic nature of the carbon atoms at positions 4 and 6, which are attached to the chloro and methoxy groups, respectively. The chlorine atom, being a good leaving group, makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][9]

Illustrative Synthetic Pathway

While multiple synthetic routes exist, a common approach involves the selective reaction of a dichlorinated pyrimidine precursor. The following diagram and protocol illustrate a regioselective synthesis of a related ethoxy-pyrimidine, which follows the same principles as the synthesis of 4-Chloro-6-methoxypyrimidine.

Caption: Workflow for regioselective substitution on a dichloropyrimidine scaffold.

Protocol: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine

This protocol demonstrates the principle of regioselective substitution, which is central to the synthesis of asymmetrically substituted pyrimidines like 4-Chloro-6-methoxypyrimidine.[10]

-

Preparation of Nucleophile: Prepare a fresh solution of sodium ethoxide (EtONa) (1.1 equivalents) in ethanol (EtOH).

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1.0 equivalent) in ethanol at approximately 20°C.[10]

-

Nucleophilic Addition: Add the freshly prepared EtONa solution dropwise to the stirred solution of the dichloropyrimidine.[10]

-

Reaction Monitoring: Allow the mixture to stir at room temperature, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) (typically 2 hours).[10]

-

Workup: Once the reaction is complete, add dichloromethane (DCM) followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and transfer to a separatory funnel.[10]

-

Extraction: Extract the aqueous phase with DCM.[10]

-

Isolation: Combine the organic phases, dry over sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the final product, 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.[10]

Key Reactions and Transformations

The strategic placement of the chloro and methoxy groups allows for a variety of subsequent chemical transformations:

-

Nucleophilic Substitution: The chlorine at the C4 position is readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides. This is a cornerstone reaction for building molecular diversity.[1]

-

Conversion to Dichloro- and Dihydroxy-pyrimidines: 4-Chloro-6-methoxypyrimidine can serve as an intermediate in the synthesis of other key pyrimidine building blocks. For instance, it can be reacted with a hydrogen halide to produce 4-chloro-6-hydroxypyrimidine, which can then be further processed to 4,6-dichloropyrimidine.[11]

Caption: Major reaction pathways for 4-Chloro-6-methoxypyrimidine.

Applications in Drug Discovery and Agrochemicals

4-Chloro-6-methoxypyrimidine is a widely used intermediate in the synthesis of a variety of biologically active compounds, including antitumor, antiviral, and antihypertensive drugs.[3] Its utility is also prominent in the agrochemical industry, for example, in the synthesis of herbicides.[12] The ability to selectively introduce different functional groups at the C4 and C6 positions allows for the fine-tuning of a molecule's properties to optimize its interaction with biological targets.[1][13]

Caption: Logical flow from building block to candidate molecule.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of 4-Chloro-6-methoxypyrimidine is crucial to ensure laboratory safety. It is classified as an irritant and may cause serious eye damage.[3][14][15]

| Hazard Information | Precautionary Measures |

| GHS Pictogram | GHS07 (Irritant)[4] |

| Hazard Statements | H302: Harmful if swallowed.[4] H315: Causes skin irritation.[14] H319: Causes serious eye irritation.[14][15] H335: May cause respiratory irritation.[4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[14][16] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][15][16] |

Protocol: Safe Handling and Storage

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][17] Ensure that eyewash stations and safety showers are readily accessible.[16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[3][16][17]

-

Handling: Avoid direct contact with skin and eyes.[3][17] Prevent the formation of dust.[17]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][4] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3][16]

-

Spill Response: In case of a spill, prevent dust dispersion.[14] Pick up and arrange for disposal in a sealed container without creating dust.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[3][16]

-

Skin: Wash off with plenty of soap and water. If irritation occurs, seek medical attention.[14][16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[16]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[16]

-

Conclusion

4-Chloro-6-methoxypyrimidine (CAS No. 26452-81-3) is far more than a simple chemical compound; it is an enabling tool for innovation in the life sciences. Its well-defined reactivity and strategic functionalization make it an invaluable intermediate for constructing novel molecules with therapeutic and agrochemical potential. A thorough understanding of its properties, synthesis, reactivity, and safe handling procedures is essential for any researcher looking to leverage its synthetic power. As the quest for new drugs and more effective crop protection agents continues, the importance of foundational building blocks like 4-Chloro-6-methoxypyrimidine is set to endure.

References

-

4-Chloro-6-methoxypyrimidine - ChemBK. (n.d.). Retrieved from [Link]

-

4-Chloro-6-methoxypyrimidine | CAS 26452-81-3 | P212121 Store. (n.d.). Retrieved from [Link]

-

Synthesis of 4-chloromethyl-6-hydroxy-2-methoxy-pyrimidine - PrepChem.com. (n.d.). Retrieved from [Link]

- Method for producing 4-chloro-6-hydroxypyrimidine. (2001). Google Patents.

-

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI. (n.d.). Retrieved from [Link]

-

4-Chloro-6-(4-methoxyphenyl)pyrimidine 1g - Dana Bioscience. (n.d.). Retrieved from [Link]

-

4-Chloro-6-methoxypyrimidine - Oakwood Chemical. (n.d.). Retrieved from [Link]

-

4-Chloro-6-methoxy-2-methyl-pyrimidine (CAS No. 89466-39-7) Suppliers. (n.d.). Retrieved from [Link]

-

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | C6H8ClN3O | CID 4537748 - PubChem. (n.d.). Retrieved from [Link]

- Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. (2006). Google Patents.

-

4-Chloro-6-methoxypyrimidin-2-amine - ResearchGate. (2013). Retrieved from [Link]

-

2-Amino-4-Chloro-6-Methoxypyrimidine - ChemBK. (n.d.). Retrieved from [Link]

-

CAS 75634-03-6 | 4-Chloro-6-(2-methoxyphenyl)pyrimidine - Hoffman Fine Chemicals. (n.d.). Retrieved from [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). Drug Hunter. Retrieved from [Link]

-

Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

-

ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate. (2013). Retrieved from [Link]

-

4,6-Dichloro-5-methoxypyrimidine - PMC - NIH. (n.d.). Retrieved from [Link]

-

Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Retrieved from [Link]

- Process for preparing 4,6-dichloro-pyrimidine. (2000). Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chembk.com [chembk.com]

- 4. CAS 26452-81-3 | 4-Chloro-6-methoxypyrimidine - Synblock [synblock.com]

- 5. 4-Chloro-6-methoxypyrimidine | 26452-81-3 [chemicalbook.com]

- 6. store.p212121.com [store.p212121.com]

- 7. keyorganics.net [keyorganics.net]

- 8. 4-Chloro-6-methoxypyrimidine [oakwoodchemical.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google Patents [patents.google.com]

- 12. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 13. drughunter.com [drughunter.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-methoxypyrimidine

Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold

In the landscape of modern medicinal chemistry and drug development, the pyrimidine core represents a privileged scaffold, foundational to numerous therapeutic agents and critical agrochemicals. Within this class, 4-Chloro-6-methoxypyrimidine (CAS No. 26452-81-3) emerges as a particularly valuable building block.[1][2] Its strategic placement of a reactive chlorine atom and a methoxy group on the pyrimidine ring allows for sequential, regioselective functionalization. This makes it a versatile intermediate for synthesizing a wide array of more complex molecules, including antitumor, antiviral, and antihypertensive drugs.[1]

A thorough understanding of the physical properties of 4-Chloro-6-methoxypyrimidine is not merely academic; it is a prerequisite for its effective and safe utilization in a research and development setting. Properties such as melting point, solubility, and spectroscopic signatures directly inform decisions regarding reaction conditions, purification strategies, formulation, and quality control. This guide provides a comprehensive overview of these core physical characteristics, grounded in established analytical techniques, to empower researchers, scientists, and drug development professionals in their work with this key intermediate.

Core Physicochemical and Spectroscopic Profile

The reliable characterization of a chemical entity begins with its fundamental physical constants and spectroscopic data. These values serve as a benchmark for identity, purity, and stability.

Key Physical Properties

The essential physical properties of 4-Chloro-6-methoxypyrimidine are summarized below. These values are critical for handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅ClN₂O | [1][3] |

| Molecular Weight | 144.56 g/mol | [1][3] |

| Appearance | White crystal or crystalline powder | [1] |

| Melting Point | 34.5-35.0 °C | [1][4] |

| Boiling Point | 80 °C at 18 mmHg (24 Torr) | [1][4] |

| Density (Predicted) | ~1.292 g/cm³ | [1][4] |

| Refractive Index (Predicted) | ~1.520 | [1][4] |

| Flash Point | 90.1 °C | [1][4] |

Spectroscopic Signature for Structural Verification

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple, showing a singlet for the methoxy group protons (-OCH₃) and distinct signals for the two aromatic protons on the pyrimidine ring. The exact chemical shifts would depend on the solvent used.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon attached to the chlorine and the carbons of the methoxy group will have characteristic chemical shifts.

-

IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching vibrations within the pyrimidine ring, C-O stretching of the methoxy group, and a C-Cl stretching vibration.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight (144.56 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be a key identifier.

Experimental Determination of Physical Properties

The trustworthiness of physical data hinges on the robustness of the experimental protocols used for their determination. The following sections detail standard, self-validating methodologies for measuring the key properties of 4-Chloro-6-methoxypyrimidine.

Workflow for Identity and Purity Confirmation

Before detailed physical property analysis, the identity and purity of the starting material must be confirmed. The following workflow illustrates a standard approach.

Caption: Workflow for confirming the identity and purity of a 4-Chloro-6-methoxypyrimidine sample.

Protocol 1: Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of purity. Pure crystalline compounds exhibit a sharp melting point range (typically <2 °C), whereas impurities tend to depress and broaden this range.[7][8]

Causality: This method relies on slowly heating a small, packed sample in a capillary tube within a calibrated apparatus. The slow heating rate (~1-2 °C per minute) is critical to ensure thermal equilibrium between the sample, the thermometer, and the heating block, allowing for an accurate observation of the phase transition.[7]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the 4-Chloro-6-methoxypyrimidine sample is completely dry. Crush a small amount into a fine powder.[9][10]

-

Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.[7][9] Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the sealed end to a height of 2-3 mm.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.[7][9]

-

Rapid Initial Scan (Optional): If the approximate melting point is unknown, perform a rapid heating run to quickly identify the approximate range. Allow the apparatus to cool significantly before the precise measurement.[7]

-

Precise Measurement: Set the apparatus to heat at a rate of 1-2 °C per minute, starting from a temperature about 15-20 °C below the expected melting point.[7][9]

-

Observation and Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: Report the result as a range (T₁ - T₂). For a pure sample, this should be a narrow range, such as 34.5-35.0 °C.[1][4]

Self-Validation: The protocol's trustworthiness is enhanced by periodic calibration of the apparatus's thermometer using certified melting point standards (e.g., pure urea or cinnamic acid).[7]

Protocol 2: Aqueous Solubility Assessment (Shake-Flask Method)

Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The shake-flask method is the gold standard for determining equilibrium solubility.

Causality: This method determines the saturation concentration of a compound in a solvent by allowing a suspension of the compound to equilibrate for an extended period. This ensures that the measured concentration represents the true thermodynamic equilibrium solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 4-Chloro-6-methoxypyrimidine to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a sealed, screw-cap vial. The presence of undissolved solid is essential.

-

Equilibration: Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sampling and Filtration: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, against a calibration curve of known concentrations.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Report the result in units such as mg/mL or µg/mL.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure researcher safety and maintain the integrity of the compound.

-

Hazard Identification: 4-Chloro-6-methoxypyrimidine is classified as an irritant. It poses a risk of serious damage to the eyes and may be harmful if swallowed or in contact with skin.[1][4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[11][12][13]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[12]

-

First Aid:

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][14] Keep it in a dark place to protect it from light.[1]

Conclusion

4-Chloro-6-methoxypyrimidine is a high-value intermediate whose physical properties are central to its application in chemical synthesis. The data and protocols presented in this guide—from its melting point and spectroscopic identity to standardized methods for its characterization and safe handling—provide a robust framework for its use in a professional research environment. By applying these principles, scientists can ensure the quality of their starting materials, optimize reaction outcomes, and proceed with confidence in the development of novel chemical entities.

References

-

4-Chloro-6-methoxypyrimidine - ChemBK. (2024). ChemBK. Available at: [Link]

-

Melting point determination. (n.d.). University of Calgary. Available at: [Link]

-

Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. Available at: [Link]

-

4.3: Melting Point Determination Procedure. (2022). Chemistry LibreTexts. Available at: [Link]

-

Measuring the Melting Point. (2023). Westlab Canada. Available at: [Link]

-

4-Chloro-6-methoxypyrimidine (26452-81-3). (n.d.). Chemchart. Available at: [Link]

-

experiment (1) determination of melting points. (2021). SlideShare. Available at: [Link]

-

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. (n.d.). PubChem. Available at: [Link]

-

Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... (n.d.). ResearchGate. Available at: [Link]

-

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (n.d.). MDPI. Available at: [Link]

-

Measuring saturation solubility of actives in solid and semi-solid lipid excipients. (2020). YouTube. Available at: [Link]

-

Drug Solubility Assessment. (n.d.). OUCI. Available at: [Link]

-

(PDF) 4-Chloro-6-methoxypyrimidin-2-amine. (n.d.). ResearchGate. Available at: [Link]

- Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. (n.d.). Google Patents.

-

4-chloro-6-methoxypyrimidine-5-carboxylic acid (1 x 250 mg). (n.d.). Reagentia. Available at: [Link]

-

Solubility Determination Methods Overview. (2022). YouTube. Available at: [Link]

-

High throughput solubility measurement in drug discovery and development. (n.d.). OUCI. Available at: [Link]

-

Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (n.d.). Arkivoc. Available at: [Link]

-

NMR Spectroscopy. (n.d.). University of Wisconsin-Madison. Available at: [Link]

-

ChEMBL. (n.d.). EMBL-EBI. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 3. CAS 26452-81-3 | 4-Chloro-6-methoxypyrimidine - Synblock [synblock.com]

- 4. echemi.com [echemi.com]

- 5. 4-Chloro-6-methoxypyrimidine(26452-81-3) 1H NMR [m.chemicalbook.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. westlab.com [westlab.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.nl [fishersci.nl]

4-Chloro-6-methoxypyrimidine molecular weight

An In-Depth Technical Guide to 4-Chloro-6-methoxypyrimidine: A Core Heterocyclic Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-Chloro-6-methoxypyrimidine (CAS No. 26452-81-3), a pivotal heterocyclic intermediate in the fields of medicinal chemistry and agrochemical synthesis. This document delves into its fundamental physicochemical properties, spectroscopic characteristics, and core reactivity. We will explore established synthetic methodologies, explaining the chemical principles that underpin these processes. Furthermore, this guide highlights its strategic application as a versatile building block in the development of targeted therapeutics and other biologically active compounds. Detailed experimental protocols and safety guidelines are provided to ensure both scientific integrity and safe laboratory practice.

Core Physicochemical & Spectroscopic Profile

4-Chloro-6-methoxypyrimidine is a substituted pyrimidine ring, a structural motif of immense importance in biological systems and synthetic chemistry.[1] The strategic placement of a reactive chlorine atom and a methoxy group makes it a highly valuable and versatile precursor for constructing more complex molecular architectures.[1] It typically appears as a white crystal or crystalline powder.[2]

Key Properties

The fundamental properties of 4-Chloro-6-methoxypyrimidine are summarized below, providing essential data for experimental design and chemical handling.

| Property | Value | Source(s) |

| Molecular Weight | 144.56 g/mol | [3] |

| Chemical Formula | C₅H₅ClN₂O | [2][3] |

| CAS Number | 26452-81-3 | [3] |

| Appearance | White crystal or crystalline powder | [2] |

| Boiling Point | 80°C / 18 mmHg (lit.) | [2][4] |

| Density | 1.292 g/cm³ (Predicted) | [2] |

| Synonyms | 6-Chloro-4-pyrimidinyl methyl ether, Pyrimidine, 4-chloro-6-methoxy- | [3] |

Spectroscopic Signature

Understanding the spectroscopic profile is critical for reaction monitoring and structural confirmation.

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum provides a clear fingerprint of the molecule. A typical spectrum in DMSO-d₆ shows distinct signals corresponding to the protons on the molecule.[4] For instance, a singlet at approximately 3.96 ppm corresponds to the three protons of the methoxy group (-OCH₃), a singlet at ~7.19 ppm is attributed to the proton at the 5-position of the pyrimidine ring, and a singlet at ~8.69 ppm corresponds to the proton at the 2-position.[4]

-

Infrared (IR) Spectroscopy: While detailed spectra require experimental acquisition, characteristic vibrational bands can be predicted. One would expect to observe C-H stretching from the aromatic ring and methyl group, C=N and C=C stretching vibrations characteristic of the pyrimidine ring between 1400-1600 cm⁻¹, and C-O stretching from the methoxy group.[5] The C-Cl stretching vibration would typically appear in the lower frequency region of the spectrum.

-

Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of the compound.[6]

Synthesis, Reactivity, and Mechanistic Insights

The utility of 4-Chloro-6-methoxypyrimidine stems from its accessible synthesis and predictable reactivity, primarily centered on the pyrimidine core's electrophilic nature and the lability of the C4-chlorine atom.

Synthetic Workflow

A common synthetic approach involves the cyclization of acyclic precursors. One illustrative method is the reaction of O-methylisourea with a β-ketoester derivative like methyl 4-chloroacetoacetate.[7] This condensation reaction builds the pyrimidine ring system with the desired substituents in place.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr). Note: Image placeholders would be replaced with actual chemical structures in a full implementation.

Applications in Drug Discovery & Agrochemicals

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. [8][9]4-Chloro-6-methoxypyrimidine serves as a key entry point for synthesizing libraries of novel compounds for biological screening.

-

Oncology: Many kinase inhibitors feature a substituted pyrimidine core that anchors the molecule within the ATP-binding pocket of the target enzyme. The versatility of the SₙAr reaction on this scaffold allows for the rapid generation of analogs to optimize potency and selectivity. [8]* Herbicides: It is a known intermediate in the synthesis of highly active sulfonylurea herbicides. [10]* Other Therapeutic Areas: Its derivatives are explored for a wide range of applications, including as anti-inflammatory, antimicrobial, and antiviral agents. [8]The chloro and methoxy groups themselves can play crucial roles in modulating a molecule's pharmacokinetic properties and binding interactions. [11]

Caption: Role as a scaffold in generating diverse bioactive molecules.

Experimental Protocol: Conversion to 4-Chloro-6-hydroxypyrimidine

This protocol describes the hydrolysis of the methoxy group to a hydroxyl group, a common follow-up reaction to yield another valuable intermediate. This procedure is adapted from a patented method and demonstrates a self-validating system through clear, sequential steps. [12] Objective: To synthesize 4-Chloro-6-hydroxypyrimidine via acid-catalyzed hydrolysis.

Materials:

-

4-Chloro-6-methoxypyrimidine

-

Acetonitrile (ACN)

-

Thionyl chloride (SOCl₂)

-

Water (H₂O)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Stirred reaction vessel with temperature control and addition funnel

Procedure:

-

Vessel Charging: In a suitable stirred reaction vessel, charge 100 parts by weight of acetonitrile, 55 parts by weight of thionyl chloride, and 14.5 parts by weight of 4-chloro-6-methoxypyrimidine. [12]2. Reaction Initiation: Begin stirring the mixture and heat to 80°C.

-

Water Addition: Uniformly and slowly add 3.6 parts by weight of water to the reaction mixture over a period of 3 hours using an addition funnel. The in situ generation of HCl from thionyl chloride and water drives the ether cleavage. [12]4. Reaction Completion: After the addition is complete, continue stirring the mixture at 80°C for an additional 1 hour to ensure the reaction goes to completion. [12]5. Work-up & Neutralization: Cool the reaction mixture to room temperature and then further to 0°C in an ice bath. Slowly add 1N hydrochloric acid to neutralize the mixture. [4]6. Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. [4]7. Washing & Drying: Wash the organic phase sequentially with water and saturated brine. Dry the organic layer over anhydrous magnesium sulfate. [4]8. Isolation: Remove the solvent by concentration under reduced pressure. The resulting residue can be further purified by recrystallization from hexane to yield the target product as light yellow crystals. [4]

Safety, Handling, and Storage

Proper handling of 4-Chloro-6-methoxypyrimidine is essential to ensure laboratory safety.

Hazard Profile:

-

GHS Pictogram: GHS07 (Exclamation Mark) [3]* Hazard Statements:

-

Handling: Always handle in a well-ventilated place, preferably within a chemical fume hood. [13]Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. [13][14]Avoid the formation of dust and aerosols. [13]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [15]Keep away from incompatible materials such as strong oxidizing agents and acids. [14]* First Aid:

-

Eyes: In case of contact, immediately rinse cautiously with water for several minutes. [14] * Skin: Wash off with plenty of soap and water. [14] * Inhalation: Remove the person to fresh air and keep comfortable for breathing. [14] * Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell. [14]

-

Conclusion

4-Chloro-6-methoxypyrimidine is a cornerstone intermediate whose value is defined by its synthetic accessibility and, most critically, its predictable reactivity. The presence of a readily displaceable chlorine atom, activated by the pyrimidine ring, provides a reliable handle for introducing molecular diversity. This makes it an indispensable tool for medicinal chemists and drug development professionals aiming to generate novel compounds with therapeutic potential. A thorough understanding of its properties, reaction mechanisms, and safety protocols is paramount to leveraging this powerful building block to its full potential.

References

-

ChemBK. (2024). 4-Chloro-6-methoxypyrimidine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloromethyl-6-hydroxy-2-methoxy-pyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. Retrieved from [Link]

- Google Patents. (2001). WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.

-

MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]

- Google Patents. (2006). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

-

ResearchGate. (2013). 4-Chloro-6-methoxypyrimidin-2-amine. Retrieved from [Link]

-

Chemchart. (n.d.). 4-Chloro-6-methoxypyrimidine (26452-81-3). Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Retrieved from [Link]

-

ChemBK. (2024). 2-Amino-4-Chloro-6-Methoxypyrimidine. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 75634-03-6 | 4-Chloro-6-(2-methoxyphenyl)pyrimidine. Retrieved from [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

-

Expert Insights. (n.d.). Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Retrieved from [Link]

-

NIH. (n.d.). 4,6-Dichloro-5-methoxypyrimidine. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. CAS 26452-81-3 | 4-Chloro-6-methoxypyrimidine - Synblock [synblock.com]

- 4. 4-Chloro-6-methoxypyrimidine | 26452-81-3 [chemicalbook.com]

- 5. ias.ac.in [ias.ac.in]

- 6. 4-Chloro-6-methoxypyrimidine(26452-81-3) 1H NMR [m.chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4,6-Dichloro-5-methoxypyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 11. drughunter.com [drughunter.com]

- 12. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google Patents [patents.google.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.nl [fishersci.nl]

An In-depth Technical Guide to the Solubility of 4-Chloro-6-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility Data

4-Chloro-6-methoxypyrimidine is a vital heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a wide array of bioactive molecules, including antiviral and antitumor agents.[1] The solubility of this compound is a fundamental physicochemical property that dictates its utility and application. For drug development professionals, poor solubility can lead to unpredictable outcomes in in vitro assays, hinder formulation efforts, and result in poor bioavailability, ultimately increasing development costs and timelines.[2][3]

This guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-6-methoxypyrimidine. It offers a detailed, field-proven protocol for the experimental determination of its solubility, explains the causality behind methodological choices, and presents a framework for interpreting and applying this critical data in a research and development setting.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential before delving into its solubility.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂O | [1][4] |

| Molecular Weight | 144.56 g/mol | [1][4] |

| CAS Number | 26452-81-3 | [1][4] |

| Appearance | White crystal or crystalline powder | [1] |

| Melting Point | 34.5-35.0 °C | [1] |

| Boiling Point | 80°C / 18 mmHg | [1] |

| pKa | -1.59 ± 0.17 (Predicted) | [1] |

Solubility Profile of 4-Chloro-6-methoxypyrimidine

Quantitative, publicly available solubility data for 4-Chloro-6-methoxypyrimidine is not extensively documented in standard chemical literature. However, qualitative descriptions indicate that it is soluble in common organic solvents.[1] A related compound, 2-amino-4-chloro-6-methoxypyrimidine, has been the subject of thermodynamic solubility studies, suggesting that pyrimidine derivatives are of significant interest to the field.[5]

Given the lack of specific quantitative data, this guide will focus on the authoritative methodology for determining this data experimentally. The principle of "like dissolves like" suggests that 4-Chloro-6-methoxypyrimidine, a moderately polar molecule, will exhibit higher solubility in polar organic solvents and lower solubility in non-polar and aqueous media.[6]

Qualitative Solubility:

-

Soluble in: Ethanol, Ether, Dimethylformamide (DMF).[1]

-

Expected Low Solubility in: Water, Hexane.

The absence of comprehensive data underscores the necessity for researchers to perform their own solubility assessments. The following sections provide the expertise and protocols to achieve this.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium or thermodynamic solubility of a pure compound is the Shake-Flask Method .[7] This method is reliable and widely used, involving the generation of a saturated solution at a constant temperature, followed by quantification of the dissolved solute.[7][8]

Rationale for the Shake-Flask Method

Determining thermodynamic solubility is crucial for lead optimization and formulation stages.[2] Unlike kinetic solubility, which often starts from a DMSO stock and can overestimate solubility due to the formation of supersaturated solutions, the thermodynamic approach measures the true equilibrium state between the undissolved solid and the solution.[3][7] This equilibrium is achieved by allowing sufficient time for the dissolution process to stabilize, typically 24 to 72 hours, ensuring the measured concentration represents the maximum amount of solute a solvent can hold under specific conditions.[8]

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Materials:

-

4-Chloro-6-methoxypyrimidine (solid)

-

Solvent of interest (e.g., Ethanol, Acetonitrile, Water, Phosphate-Buffered Saline pH 7.4)

-

Glass vials with screw caps

-

Shaking incubator or rotary shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer[2]

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of solid 4-Chloro-6-methoxypyrimidine to a glass vial. "Excess" is critical; undissolved solid must remain at the end of the experiment to ensure saturation has been achieved.[8] A good starting point is 5-10 mg of solid per 1 mL of solvent.

-

Accurately add a known volume of the chosen solvent to the vial (e.g., 2.0 mL).

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the vials at a consistent rate (e.g., 300 RPM) for 24 hours.[8] This ensures continuous mixing, facilitating the equilibrium between the solid and liquid phases.

-

Self-Validation Step: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration no longer increases.[8] For most compounds, 24 hours is sufficient.[8]

-

-

Phase Separation:

-

After incubation, remove the vials and allow them to stand briefly for the bulk of the solid to settle.

-

Carefully separate the saturated solution (supernatant) from the excess solid. This is a critical step to avoid contaminating the analytical sample with undissolved particles.[8]

-

Method A (Filtration): Draw the supernatant into a syringe and filter it through a chemically compatible 0.22 µm filter into a clean vial. Discard the first few drops to saturate the filter membrane.

-

Method B (Centrifugation): Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid. Carefully pipette the clear supernatant for analysis.

-

-

Quantification:

-

Prepare a stock solution of 4-Chloro-6-methoxypyrimidine of known concentration in a suitable solvent (e.g., acetonitrile) for creating a calibration curve.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Accurately dilute the saturated filtrate sample with the same solvent to bring its concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample using a validated analytical method like HPLC-UV.[9][10] The concentration is determined by comparing the sample's response to the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value is the thermodynamic solubility.

-

Data Interpretation and Application

The solubility value (e.g., in mg/mL or µM) directly informs several key decisions in the drug development pipeline:

-

Reaction Chemistry: Ensures that the concentration of the reagent does not exceed its solubility limit in the reaction solvent, preventing reaction failures or inconsistencies.

-

Assay Development: Informs the maximum concentration that can be used in biological assays without precipitation, which could lead to false-positive or false-negative results.

-

Formulation: Guides the selection of appropriate solvents and excipients for developing a stable and bioavailable drug formulation. A compound with low aqueous solubility may require enabling technologies like amorphous solid dispersions or lipid-based formulations.

Factors Influencing Solubility

Caption: Key Factors Governing Compound Solubility.

Understanding these factors is crucial. For instance, increasing temperature generally enhances the solubility of solids.[6] For ionizable compounds like pyrimidines, solubility can be dramatically affected by the pH of the medium.[8]

Safety and Handling

Proper safety precautions are mandatory when handling 4-Chloro-6-methoxypyrimidine.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles conforming to EN166, and a lab coat.[11][12]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.[11][13] Wash hands thoroughly after handling.[12]

-

Hazards: The compound may cause skin and serious eye irritation.[12] Avoid contact with skin and eyes.[11] In case of eye contact, rinse immediately with plenty of water and seek medical advice.[1]

-

Storage: Keep in a dark, dry place with the container tightly sealed. Store at room temperature.[1]

-

Incompatibilities: Avoid strong oxidizing agents and acids.[13]

Conclusion

While specific quantitative solubility data for 4-Chloro-6-methoxypyrimidine is sparse in public literature, its importance as a synthetic intermediate necessitates a robust understanding of its solubility profile. This guide empowers researchers and drug development professionals with the authoritative methodology—the Shake-Flask method—to generate this critical data in-house. By adhering to a rigorous, self-validating protocol and leveraging modern analytical techniques like HPLC, scientists can obtain reliable thermodynamic solubility data. This information is paramount for guiding reaction optimization, ensuring the integrity of biological assays, and laying the groundwork for successful formulation development, thereby accelerating the path from discovery to application.

References

-

Quora. How do you perform the shake flask method to determine solubility?. (2017-04-27). [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

ChemBK. 4-Chloro-6-methoxypyrimidine. (2024-04-09). [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Link]

-

AxisPharm. Small Molecule Analysis. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025-02-11). [Link]

-

Chemchart. 4-Chloro-6-methoxypyrimidine (26452-81-3). [Link]

-

Brewer Science Blog. Small Molecule Analysis Testing: HPLC vs GC. (2022-05-23). [Link]

-

Waters Corporation. How to Read HPLC Chromatograms. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. CAS 26452-81-3 | 4-Chloro-6-methoxypyrimidine - Synblock [synblock.com]

- 5. 4-Chloro-6-methoxypyrimidine (26452-81-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. m.youtube.com [m.youtube.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. quora.com [quora.com]

- 9. Small Molecule Analysis | AxisPharm [axispharm.com]

- 10. blog.brewerscience.com [blog.brewerscience.com]

- 11. echemi.com [echemi.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectral Analysis of 4-Chloro-6-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-methoxypyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its structural motif is a key building block in the synthesis of a variety of biologically active compounds. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and elucidation of its role in chemical reactions. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-chloro-6-methoxypyrimidine, offering insights into the interpretation of its spectra and the underlying molecular structure.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | 4-Chloro-6-methoxypyrimidine |

| CAS Number | 26452-81-3 |

| Molecular Formula | C₅H₅ClN₂O |

| Molecular Weight | 144.56 g/mol |

| Appearance | White crystal or crystalline powder |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-chloro-6-methoxypyrimidine, both ¹H and ¹³C NMR provide unambiguous structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-chloro-6-methoxypyrimidine is characterized by its simplicity, which directly reflects the symmetry of the molecule.

Typical Experimental Protocol: A small amount of 4-chloro-6-methoxypyrimidine is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is then acquired on a high-resolution NMR spectrometer.

Figure 1: General workflow for acquiring a ¹H NMR spectrum.

Interpretation of the ¹H NMR Spectrum:

The spectrum will exhibit two distinct signals:

-

A singlet corresponding to the methoxy protons (-OCH₃): This signal will appear further upfield and will integrate to three protons.

-

Two singlets corresponding to the aromatic protons on the pyrimidine ring: Due to the substitution pattern, the two protons on the pyrimidine ring are in different chemical environments and will appear as separate singlets, each integrating to one proton.

The precise chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Typical Experimental Protocol: Similar to ¹H NMR, the sample is dissolved in a deuterated solvent and the spectrum is recorded on an NMR spectrometer. Proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Interpretation of the ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum of 4-chloro-6-methoxypyrimidine will show four distinct signals, corresponding to the four unique carbon environments in the molecule:

-

One signal for the methoxy carbon (-OCH₃).

-

Three signals for the carbon atoms of the pyrimidine ring. The chemical shifts of these carbons are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Typical Experimental Protocol: For a solid sample like 4-chloro-6-methoxypyrimidine, the IR spectrum is often obtained using the potassium bromide (KBr) pellet method. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent pellet.

Figure 2: Workflow for preparing a KBr pellet for IR analysis.

Interpretation of the IR Spectrum:

The IR spectrum of 4-chloro-6-methoxypyrimidine will display characteristic absorption bands corresponding to its functional groups:

-

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy group) are found just below 3000 cm⁻¹.

-

C=N and C=C stretching vibrations: The stretching of the double bonds within the pyrimidine ring will result in a series of sharp absorption bands in the 1600-1400 cm⁻¹ region.

-

C-O stretching vibration: A strong absorption band corresponding to the C-O stretch of the methoxy group is expected in the 1250-1000 cm⁻¹ region.

-

C-Cl stretching vibration: The C-Cl stretch will give rise to an absorption band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

Typical Experimental Protocol: A variety of ionization techniques can be used for the analysis of 4-chloro-6-methoxypyrimidine, with electron ionization (EI) being a common method for relatively small and stable organic molecules.

Figure 3: A simplified workflow of a mass spectrometry experiment.

Interpretation of the Mass Spectrum:

The mass spectrum of 4-chloro-6-methoxypyrimidine will show several key features:

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the intact molecule with a single positive charge will be observed at an m/z value equal to the molecular weight of the compound (approximately 144.56). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak will also be present, which is a characteristic signature for a molecule containing one chlorine atom.

-

Fragment Ions: Depending on the ionization energy, various fragment ions may be observed. Common fragmentation pathways could involve the loss of a methyl group (-CH₃), a methoxy group (-OCH₃), or a chlorine atom (-Cl). Analyzing these fragmentation patterns can provide further confirmation of the molecule's structure.

Safety and Handling

4-Chloro-6-methoxypyrimidine should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The spectral data from NMR, IR, and Mass Spectrometry provide a comprehensive and complementary picture of the structure of 4-chloro-6-methoxypyrimidine. For researchers and scientists in drug development, a proficient understanding and interpretation of these spectra are essential for quality control, reaction monitoring, and the rational design of new chemical entities based on this important pyrimidine scaffold.

References

- Spectral data for organic compounds can often be found in databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem.

- For detailed experimental procedures and safety information, it is recommended to consult the documentation provided by chemical suppliers such as Sigma-Aldrich, ChemScene, and Synblock.

Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-6-methoxypyrimidine for Research and Development

This document provides a comprehensive technical overview of the safety protocols and handling procedures for 4-Chloro-6-methoxypyrimidine (CAS No. 26452-81-3). It is intended for laboratory personnel, researchers, and drug development professionals who may handle this compound. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure a high standard of accuracy and practical applicability in a research and development setting.

4-Chloro-6-methoxypyrimidine is a heterocyclic organic compound with the chemical formula C5H5ClN2O.[1][2][3][4] It is commonly used as an intermediate in pharmaceutical synthesis.[1][5] Understanding its physical and chemical properties is the foundation of its safe handling.

Table 1: Physicochemical Data for 4-Chloro-6-methoxypyrimidine

| Property | Value | Source(s) |

| Molecular Formula | C5H5ClN2O | [1][2][3][4] |

| Molecular Weight | 144.56 g/mol | [2][3][4] |

| Appearance | White crystal or crystalline powder | [1] |

| Melting Point | 34.5-35.0 °C | [2] |

| Boiling Point | 80 °C @ 18 mmHg (Torr) | [1][2][5] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Flash Point | 90.1 ± 21.8 °C | [2] |

| Purity | Typically >98% | [3][4][6][7] |

Hazard Identification and GHS Classification

4-Chloro-6-methoxypyrimidine is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][8][9] The primary hazards are associated with acute toxicity and irritation.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |

(Source: Aggregated from multiple suppliers and databases)[2][7][10]

GHS Label Elements:

-

Pictogram(s):

- (Acute Toxicity)

- (Irritant)

-

Signal Word: Danger [2]

-

Key Hazard Statements:

-

Key Precautionary Statements:

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][7][11]

-

P301+P317: IF SWALLOWED: Get medical help.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][11]

-

P316: Get emergency medical help immediately.[2]

-

P362: Take off contaminated clothing and wash before reuse.[7]

Risk Assessment and Control Workflow

A systematic approach to risk assessment is critical before handling 4-Chloro-6-methoxypyrimidine. The following workflow illustrates the decision-making process for implementing appropriate safety controls.

Caption: Risk assessment workflow for handling hazardous chemicals.

Safe Handling and Engineering Controls

The primary routes of exposure are dermal contact, eye contact, and ingestion. Engineering controls are the most effective means of minimizing exposure.

-

Ventilation: All handling of 4-Chloro-6-methoxypyrimidine powder should be conducted in a well-ventilated area.[12][13] For procedures such as weighing or transfers where dust may be generated, a certified chemical fume hood or a powder containment hood is mandatory.[10][14]

-

Electrostatic Discharge: Use non-sparking tools and prevent fire caused by electrostatic discharge steam, as fine dusts can form explosive mixtures with air.[12][13]

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing.[12][13][15][16] Wash hands thoroughly after handling, especially before breaks and at the end of the workday.[10][11][17] Do not eat, drink, or smoke in areas where the chemical is handled.[2]

Protocol for Weighing and Transfer

-

Preparation: Don all required PPE as outlined in Section 5. Ensure the chemical fume hood is operational and the work surface is clean.

-

Staging: Place all necessary equipment (spatulas, weigh boats, receiving vessel) inside the fume hood before introducing the chemical.

-

Dispensing: Carefully open the container inside the fume hood. Use a clean, non-sparking spatula to transfer the desired amount of powder to a weigh boat.

-

Tare and Weigh: Tare the balance with the empty weigh boat. Add the chemical slowly to minimize dust generation.

-

Transfer: Gently transfer the weighed powder into the receiving vessel. Tap the weigh boat to ensure complete transfer.

-

Cleanup: Securely close the main chemical container. Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., isopropanol) within the fume hood. Dispose of contaminated materials as hazardous waste.

-

Final Decontamination: Wipe down the work surface of the fume hood. Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact with the chemical.[18]

-

Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[12] For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[1]

-

Skin Protection:

-

Gloves: Chemical-impermeable gloves (e.g., nitrile or butyl rubber) must be worn.[12] Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.[11]

-

Lab Coat/Clothing: A flame-resistant lab coat or long-sleeved protective clothing is required to prevent skin exposure.[12][19]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a full-face respirator with appropriate cartridges (e.g., P100/OV) or a self-contained breathing apparatus (SCBA) must be used.[12][18] All respirator use must comply with a comprehensive respiratory protection program (e.g., OSHA 29 CFR 1910.134).[18]

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

-

Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[12][13][16][19] Protect from light and moisture.[16][19] Refrigeration may be recommended for long-term quality.[15][16][19]

-

Incompatible Materials: Keep away from strong oxidizing agents and acids.[14][16] Store apart from foodstuff containers.[12][13]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Emergency Response Logic

Caption: Decision-making flow for emergency response scenarios.

First-Aid Measures

-

Inhalation: Move the victim to fresh air.[12][19] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[12][19]

-

Skin Contact: Immediately take off all contaminated clothing.[12] Wash the affected area with soap and plenty of water for at least 15 minutes.[16][19] If skin irritation persists, consult a physician.[16][19]

-

Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[12][16][19] Remove contact lenses if present and easy to do.[16] Seek immediate medical advice.[1]

-

Ingestion: Rinse mouth with water.[12][19] Do not induce vomiting. Never give anything by mouth to an unconscious person.[20] Call a physician or poison control center immediately.[13][20]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13][15][19]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, such as carbon oxides, nitrogen oxides, and hydrogen chloride.[19]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[12][13][19]

Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.

-

Procedure: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[12]

-

Contamination: Do not contaminate water, foodstuffs, or sewer systems.[12] Empty containers may retain product residue and should be treated as hazardous waste.

References

-

Thermophysical Properties of 4-Chloro-2,6-dimethoxypyrimidine. (n.d.). Chemcasts. [Link]

-

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. (n.d.). PubChem. [Link]

-

4-Chloro-6-methoxypyrimidine. (2024, April 9). ChemBK. [Link]

-

Personal Protective Equipment. (n.d.). OPCW. [Link]

-

2-Chloro-4,6-dimethoxypyrimidine. (n.d.). PubChem. [Link]

-

Guidance for Selection of Personal Protective Equipment for MDI Users. (2021, September). American Chemistry Council. [Link]

-

4-Chloro-6-methoxypyrimidine 1g. (n.d.). P212121 Store. [Link]

-

GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem. [Link]

-

GHS Classification Search Tool. (n.d.). ChemRadar. [Link]

-

GHS Hazard Statement List. (2016, January 6). ChemSafetyPro.COM. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. store.p212121.com [store.p212121.com]

- 4. CAS 26452-81-3 | 4-Chloro-6-methoxypyrimidine - Synblock [synblock.com]

- 5. 4-Chloro-6-methoxypyrimidine | 26452-81-3 [chemicalbook.com]

- 6. 26452-81-3 Cas No. | 4-Chloro-6-methoxypyrimidine | Apollo [store.apolloscientific.co.uk]

- 7. 4-Chloro-6-methoxypyrimidine | 26452-81-3 | TCI AMERICA [tcichemicals.com]

- 8. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GHS Classification Search Tool | GHS Hazard Classification Search | Chemical Classification and Labelling Search [chemradar.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. americanchemistry.com [americanchemistry.com]

- 19. fishersci.nl [fishersci.nl]

- 20. chemicalbook.com [chemicalbook.com]

The Unseen Engine: A Technical Guide to the Role of 4-Chloro-6-methoxypyrimidine in Modern Drug Discovery and Agrochemistry

Abstract

This technical guide provides an in-depth analysis of 4-Chloro-6-methoxypyrimidine, a versatile heterocyclic scaffold that has become a cornerstone in the synthesis of a wide array of biologically active molecules. Rather than possessing a direct mechanism of action, its true value lies in its role as a highly adaptable chemical intermediate. The strategic placement of its chloro and methoxy groups allows for facile and regioselective derivatization, primarily through nucleophilic aromatic substitution (SNAr) reactions. This guide will explore the synthetic versatility of this pyrimidine core and detail the mechanisms of action of key therapeutic and agrochemical agents derived from it. We will delve into its application in the development of targeted anticancer agents such as kinase inhibitors, potent and selective A3 adenosine receptor antagonists, and next-generation fungicides that disrupt fungal mitochondrial respiration. Detailed experimental protocols for both the synthesis of a key derivative and relevant biological assays are provided to offer researchers and drug development professionals a practical understanding of this scaffold's potential.

Introduction: The Pyrimidine Scaffold as a Privileged Structure

In the landscape of medicinal and agrochemical research, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a quintessential example of such a scaffold. Its presence in the fundamental building blocks of life, namely the nucleobases of DNA and RNA, has made it a focal point for the design of molecules that can modulate biological processes.

4-Chloro-6-methoxypyrimidine serves not as an active agent itself, but as a critical starting material for the synthesis of a multitude of bioactive compounds.[1][2] Its utility stems from the differential reactivity of its substituents: the chloro group at the 4-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr), while the methoxy group at the 6-position can also be displaced under harsher conditions or retained to influence the electronic properties and solubility of the final molecule. This inherent chemical versatility allows for the systematic and combinatorial exploration of chemical space, a crucial aspect of modern drug discovery and pesticide development.

Synthetic Versatility: The Chemistry of 4-Chloro-6-methoxypyrimidine

The primary mode of functionalization of the 4-Chloro-6-methoxypyrimidine scaffold is the SNAr reaction. The electron-withdrawing nature of the two ring nitrogens makes the pyrimidine ring electron-deficient and thus susceptible to attack by nucleophiles. The chloro substituent at position 4 is a prime site for this reaction, allowing for the introduction of a wide variety of functional groups, including amines, thiols, and alcohols.

This reactivity is the cornerstone of its use in creating libraries of compounds for high-throughput screening. By systematically reacting the scaffold with a diverse set of nucleophiles, chemists can generate a multitude of derivatives with distinct pharmacological profiles.

Diagram: General Synthetic Pathway via SNAr

Caption: General workflow for the functionalization of 4-Chloro-6-methoxypyrimidine.

Mechanisms of Action of Key Derivatives

The true biological significance of 4-Chloro-6-methoxypyrimidine is revealed through the diverse mechanisms of action of the molecules synthesized from it.

Anticancer Agents: Targeting Cellular Signaling

The pyrimidine scaffold is a well-established core for the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By designing molecules that can selectively bind to the ATP-binding pocket of a specific kinase, it is possible to inhibit its activity and halt the proliferation of cancer cells.

Derivatives of chloropyrimidines have been successfully developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer. For instance, a series of 2,4-dichloro-6-methylpyrimidine derivatives have been synthesized and shown to be potential selective inhibitors of the EGFRT790M/L858R mutant, which is associated with drug resistance. The most promising compound from this series, L-18, exhibited strong antiproliferative activity against H1975 cells with an IC50 value of 0.65 ± 0.06 μM and demonstrated in vivo anticancer efficacy.[4]

Another approach involves the inhibition of glutathione reductase (GR), an enzyme that plays a role in maintaining cellular redox homeostasis and is often upregulated in cancer cells. A study investigating the in vitro inhibition of GR by pyrimidine derivatives found that 4-amino-2,6-dichloropyrimidine exhibited a high level of inhibition with a KI value of 0.979 µM and an IC50 value of 0.390 µM.[5]

| Compound Class | Target Kinase/Enzyme | Potency (IC50/Ki) | Cancer Cell Line | Reference |

| 2,4-dichloro-6-methylpyrimidine derivative (L-18) | EGFRT790M/L858R | 0.65 µM | H1975 (NSCLC) | [4] |

| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase | 0.390 µM (IC50), 0.979 µM (Ki) | In vitro | [5] |

| Trimethoxyphenyl thiazole pyrimidine (4b) | Not specified | 86.28% GI at 10 µM | HOP-92 (NSCLC) | [6] |

A3 Adenosine Receptor (A3AR) Antagonists: Modulating Inflammation and Pain

The A3 adenosine receptor is a G protein-coupled receptor that is implicated in inflammatory processes, ischemic conditions, and pain perception. Selective antagonists of the A3AR are therefore of significant interest as potential therapeutic agents. The pyrimidine scaffold has proven to be an excellent starting point for the design of potent and selective A3AR antagonists.

Through the synthesis and screening of libraries of diaryl 2- or 4-amidopyrimidines, researchers have identified compounds with remarkable affinities, with Ki values often in the low nanomolar range, and high selectivity over other adenosine receptor subtypes.[7][8] These antagonists hold promise for the treatment of a variety of inflammatory diseases.

| Compound Series | Receptor Target | Potency (Ki) | Reference |

| Diaryl 2- or 4-amidopyrimidines | Human A3 Adenosine Receptor | < 10 nM | [7][8] |

Fungicides: Disrupting Fungal Respiration

In the field of agrochemistry, pyrimidine derivatives have been developed into highly effective fungicides. A key mechanism of action for some of these compounds is the inhibition of the mitochondrial respiratory chain, specifically targeting NADH oxidoreductase (Complex I). By blocking this crucial enzyme, the fungicide disrupts the production of ATP, the energy currency of the cell, leading to fungal death. This mode of action is effective against a broad spectrum of plant pathogenic fungi.

Antiviral Potential: An Indirect Approach

While direct-acting antiviral agents based on simple chloropyrimidine scaffolds have shown limited success, there is a growing body of evidence to suggest that pyrimidine derivatives can exert antiviral effects through indirect mechanisms.[9] One promising strategy is the inhibition of host cell kinases that are co-opted by viruses for their replication. By targeting these host factors, it may be possible to develop broad-spectrum antivirals with a higher barrier to the development of drug resistance.